3-bromo-4-methoxy-N-prop-2-ynylbenzamide
Description
3-Bromo-4-methoxy-N-prop-2-ynylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and a prop-2-ynyl (propargyl) group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₀BrNO₂, with a calculated molar mass of 268.11 g/mol. The propargyl group introduces alkyne functionality, enabling click chemistry applications, while the bromine and methoxy substituents modulate electronic and steric properties, influencing reactivity and binding interactions .
Properties
IUPAC Name |
3-bromo-4-methoxy-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h1,4-5,7H,6H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIPWAQEWGALCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-bromo-4-methoxy-N-prop-2-ynylbenzamide with structurally related benzamide derivatives, highlighting differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity The propargyl group in this compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in analogs like 4-bromo-N-isopropyl-3-methoxybenzamide . Halogenated derivatives (e.g., 3-bromo-N-butyl-4-fluorobenzamide ) exhibit enhanced electronegativity, improving binding to hydrophobic pockets in enzymes. Fluorine’s electron-withdrawing effect also increases metabolic stability compared to methoxy groups.
Physicochemical Properties Density and Solubility: The phenylamino-substituted analog has a higher density (1.447 g/cm³) due to its planar aromatic structure, whereas alkyl-substituted derivatives (e.g., butyl ) likely exhibit lower density and improved lipid solubility. Boiling Point: The phenylamino derivative’s high boiling point (485.1°C) reflects strong intermolecular hydrogen bonding, absent in propargyl or isopropyl analogs.
Synthetic Approaches
- Brominated benzamides are commonly synthesized via amide coupling using bromobenzoyl chlorides and amines (e.g., ’s method with bromoisobutyryl bromide and triethylamine ).
- The propargyl group may be introduced via nucleophilic substitution or Cu-catalyzed reactions, as seen in related alkyne-functionalized compounds .
Safety and Handling
- 4-Bromo-N-isopropyl-3-methoxybenzamide’s safety data sheet (SDS) emphasizes inhalation precautions, suggesting similar handling requirements for brominated benzamides.
Preparation Methods
Direct Bromination of 4-Methoxybenzaldehyde
A solvent-free bromination protocol using 1,3-di-n-butylimidazolium tribromide efficiently introduces bromine at the 3-position of 4-methoxybenzaldehyde, yielding 3-bromo-4-methoxybenzaldehyde. Subsequent oxidation of the aldehyde to the carboxylic acid is achieved via potassium permanganate (KMnO₄) in acidic or neutral conditions:
This method achieves >85% yield for the bromination step, with oxidation yields exceeding 90% under optimized conditions.
Chlorination-Bromination Sequential Functionalization
Adapting methodologies from benzamide syntheses, methyl-2-ethoxy-4-acetylaminobenzoate undergoes chlorination at the 5-position using chlorine gas in acetic acid. While this introduces chlorine rather than bromine, analogous bromination conditions (e.g., Br₂ in HBr/AcOH) may substitute chlorine with bromine at elevated temperatures. Subsequent deprotection of the acetyl group via hydrolysis yields 3-bromo-4-methoxybenzoic acid.
Amide Bond Formation: Coupling 3-Bromo-4-Methoxybenzoic Acid with Prop-2-Ynylamine
Acid Chloride-Mediated Amidation
Conversion of 3-bromo-4-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] provides a reactive intermediate. Treatment with prop-2-ynylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (Et₃N) as a base, facilitates amide bond formation:
This method, adapted from analogous benzamide syntheses, achieves yields of 70–80% after purification via silica gel chromatography.
Ester Aminolysis Using Aluminum Isopropylate Catalysis
Methyl 3-bromo-4-methoxybenzoate, derived from esterification of the carboxylic acid, undergoes aminolysis with prop-2-ynylamine in xylene under reflux. Aluminum isopropylate catalyzes the transesterification, as demonstrated in patent US3357978A:
This method offers superior yields (85–90%) but requires stringent moisture exclusion and prolonged reaction times (8–12 hours).
One-Pot Tandem Bromination-Amidation Strategy
A streamlined approach combines bromination and amidation in a single reactor. Starting with 4-methoxy-N-prop-2-ynylbenzamide, electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 0–5°C selectively introduces bromine at the 3-position. The reaction’s regioselectivity is governed by the methoxy group’s para-directing influence and the amide’s meta-directing electronic effects:
Yields for this method range from 65–75%, with minor di-brominated byproducts requiring chromatographic removal.
Critical Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Acid Chloride Amidation | High purity, short reaction time | SOCl₂ handling hazards | 70–80% |
| Ester Aminolysis | High yield, scalable | Moisture-sensitive catalyst | 85–90% |
| One-Pot Bromination | Reduced purification steps | Byproduct formation | 65–75% |
-
Purity and Characterization : Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with distinct shifts for the methoxy (–OCH₃, δ 3.8–3.9 ppm), bromine-adjacent aromatic protons (δ 7.2–7.4 ppm), and prop-2-ynyl protons (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (Calcd. for C₁₁H₁₀BrNO₂: 283.99; Found: 283.98).
-
Solvent and Catalyst Selection : Non-polar solvents (xylene, toluene) favor aminolysis, while polar aprotic solvents (DMF, DMSO) risk undesired side reactions with prop-2-ynylamine’s terminal alkyne.
Industrial-Scale Considerations
The ester aminolysis route is most amenable to large-scale production due to its high yield and catalyst recyclability. However, bromine handling requires specialized infrastructure to mitigate corrosion and toxicity risks. Continuous flow systems may enhance the one-pot method’s efficiency by minimizing byproducts through precise temperature control .
Q & A
Q. What role do halogen bonds (C-Br⋯O) play in stabilizing the crystal lattice?
- Methodological Answer : Analyze Hirshfeld surfaces using CrystalExplorer to quantify Br⋯O contacts. Compare with related brominated benzamides (e.g., 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde) to identify trends .
Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
